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molecular formula C8H8BrNO B8741829 N-(4-Bromobenzyl)formamide

N-(4-Bromobenzyl)formamide

Cat. No. B8741829
M. Wt: 214.06 g/mol
InChI Key: ZBDPEQIQOZSVFR-UHFFFAOYSA-N
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Patent
US08268754B2

Procedure details

Into a mixture of 9.87 g of 4-bromobenzylamine hydrochloride and 5.04 g of triethylamine, 20 mL of a formic acid solution was dropped and the resultant reaction mixture was stirred at 80° C. for 3.5 hours. After the completion of the reaction, the reaction mixture was charged into 100 mL of ice water and the resultant reaction mixture was extracted with ethyl acetate (30 mL×2). The organic phase was dehydrated and dried over a saturated brine and anhydrous sodium sulfate in this order and the solvent was distilled off under reduced pressure. The residual solid was washed with hexane to obtain 9.29 g of the objective substance as a white crystal.
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH:18](O)=[O:19]>>[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:8][CH:18]=[O:19])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.87 g
Type
reactant
Smiles
Cl.BrC1=CC=C(CN)C=C1
Name
Quantity
5.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a saturated brine and anhydrous sodium sulfate in this order
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The residual solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
to obtain 9.29 g of the objective substance as a white crystal

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
BrC1=CC=C(CNC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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